
1-(oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(Oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as OTCA, is a novel, small molecule inhibitor of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). OTCA has been studied for its potential applications in the treatment of inflammatory and autoimmune diseases. This molecule has been found to be a potent inhibitor of COX-2, with an IC50 of 0.5 μM, and has exhibited a broad spectrum of anti-inflammatory activity in vitro and in vivo.
Aplicaciones Científicas De Investigación
Catalyzed Synthesis : 1-(oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives are utilized in catalyzed synthesis reactions. For instance, 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides were efficiently synthesized from the reaction of pyrazole carboxylic acid with amines, using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature, indicating the potential of these compounds in diverse synthetic applications (Prabakaran et al., 2012).
Coordination Chemistry : Derivatives of pyrazole-dicarboxylate acid, closely related to the compound of interest, have been synthesized and characterized, with their coordination and crystallization properties with Cu(II)/Co(II)/Zn(II) studied, leading to the formation of mononuclear chelate complexes. Such studies highlight the potential of these compounds in the field of coordination chemistry and materials science (Radi et al., 2015).
Library Synthesis for Biological Evaluation : A significant application is the preparation of compound libraries for biological evaluation. For example, a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, indicating the role of these compounds in the discovery of new biologically active molecules (Donohue et al., 2002).
Structural Studies and Molecular Complex Formation : The compound and its derivatives have been used in structural studies and the formation of molecular complexes, contributing to our understanding of molecular interactions and the development of new materials or medicinal compounds. For instance, the reaction of cyclic oxalyl compounds with hydrazines or hydrazones led to the synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, showcasing the structural diversity and potential applications of these compounds in various fields (Şener et al., 2002).
Propiedades
IUPAC Name |
1-(oxan-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)8-7(9(16)17)4-14-15(8)6-2-1-3-18-5-6/h4,6H,1-3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGSWZNJAIDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



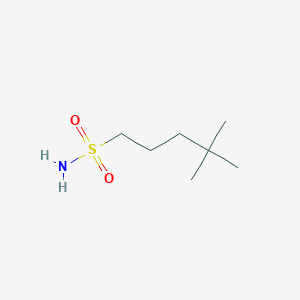
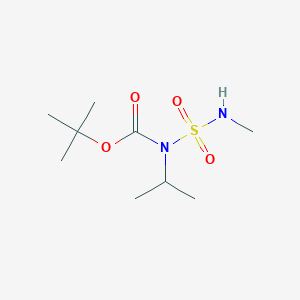
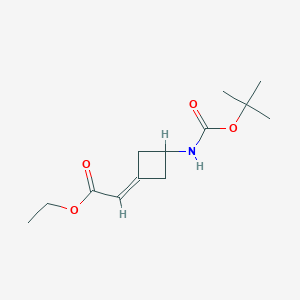
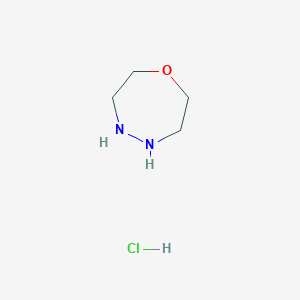
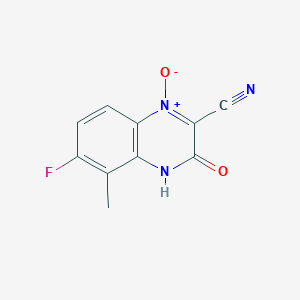
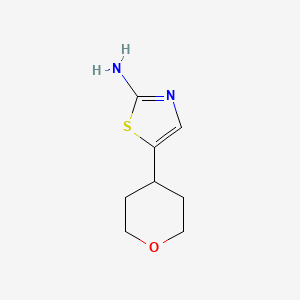
![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)

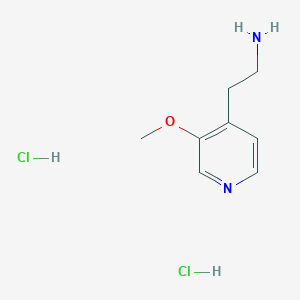
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)
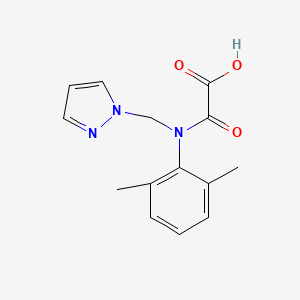
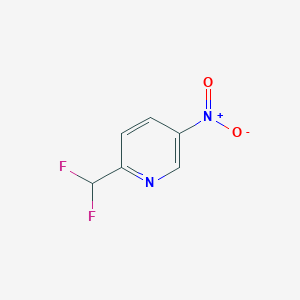
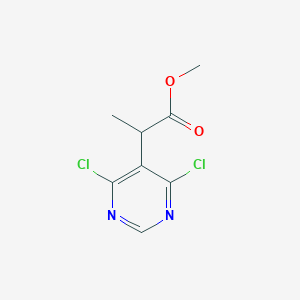
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)